3-(2,6-Difluorophenyl)-2-hydroxypropanoic acid
Description
3-(2,6-Difluorophenyl)-2-hydroxypropanoic acid (CAS: 1512611-75-4) is a fluorinated hydroxypropanoic acid derivative with the molecular formula C₉H₈F₂O₃ and a molecular weight of 202.15 g/mol . Its SMILES structure (O=C(O)C(O)CC1=C(F)C=CC=C1F) highlights the 2,6-difluorophenyl substituent attached to a hydroxypropanoic acid backbone. This compound is of interest in pharmaceutical research due to its structural features, which combine fluorine atoms (enhancing lipophilicity and metabolic stability) with polar functional groups (carboxylic acid and hydroxyl groups) that influence solubility and hydrogen-bonding interactions.
Properties
Molecular Formula |
C9H8F2O3 |
|---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
3-(2,6-difluorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8F2O3/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) |
InChI Key |
KRWIIJNFBSWAAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(C(=O)O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Difluorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable reagent to introduce the hydroxyl group and the propanoic acid chain. One common method is the aldol condensation reaction followed by oxidation and hydrolysis steps. The reaction conditions often include the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(2,6-Difluorophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted phenylpropanoic acids, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,6-Difluorophenyl)-2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(2,6-Difluorophenyl)-2-hydroxypropanoic acid with compounds sharing fluorinated aromatic rings, hydroxy acid functionalities, or analogous pharmacophores.
Structural and Functional Group Comparisons
Table 1: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight | Fluorine Positions | Functional Groups | Potential Applications |
|---|---|---|---|---|---|
| This compound | C₉H₈F₂O₃ | 202.15 | 2,6 | Hydroxy, Carboxylic acid | Pharmaceutical intermediate |
| LY3020371 (mGlu2/3 antagonist) | C₁₅H₁₅F₂NO₄S | 351.35 | 3,4 | Bicyclic, Sulfanylmethyl | Neuropharmacology (depression) |
| SNAP-7941 (MCHR1 antagonist) | Complex structure | N/A | 3,4 | Piperidinyl, Acetamide | Obesity/anxiety therapeutics |
Key Observations:
In contrast, 3,4-difluoro substituents (e.g., in LY3020371 and SNAP-7941) introduce ortho-para electronic effects, which may enhance binding to receptors like mGlu2/3 or MCHR1 .
Functional Group Influence: The hydroxypropanoic acid moiety in the target compound increases acidity (pKa ~3-4 for carboxylic acid and ~9-10 for hydroxyl), promoting solubility in polar solvents and ionic interactions in biological systems. By comparison, LY3020371’s bicyclic sulfanylmethyl group and SNAP-7941’s piperidinyl-acetamide backbone prioritize hydrophobic interactions and metabolic stability .
Molecular Weight and Complexity :
- The target compound’s lower molecular weight (202.15 vs. 351.35 for LY3020371) suggests advantages in bioavailability and synthetic accessibility, albeit with reduced structural complexity for high-affinity receptor targeting .
Biological Activity
3-(2,6-Difluorophenyl)-2-hydroxypropanoic acid is a compound that has garnered attention due to its significant biological activities, particularly in anti-inflammatory and analgesic contexts. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₈F₂O₃
- Molecular Weight : 202.15 g/mol
- Structural Features : The presence of a difluorophenyl group enhances the compound's interaction with biological targets, influencing its pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several key biological activities:
- Anti-inflammatory Effects : The compound has been shown to reduce inflammation in various models, suggesting its potential as a therapeutic agent for inflammatory diseases.
- Analgesic Properties : Preliminary studies indicate that it may interact with pain signaling pathways, providing analgesic effects. This interaction is likely mediated through specific receptors involved in pain perception.
The precise mechanisms by which this compound exerts its effects are still under investigation. However, initial findings suggest:
- Receptor Interaction : The compound may bind to receptors associated with pain and inflammation, modulating their activity.
- Cellular Pathways : It could influence various cellular signaling pathways involved in inflammation and pain response.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(4-Bromo-2,6-difluorophenyl)-2-hydroxypropanoic acid | C₉H₈BrF₂O₃ | Contains bromine, enhancing lipophilicity |
| 2-(3-Fluorophenyl)-2-hydroxypropanoic acid | C₉H₉FO₃ | Exhibits different fluorination pattern |
| Methyl 3-(2,6-Difluorophenyl)-2-oxopropanoate | C₁₀H₈F₂O₃ | Ester derivative with different reactivity profile |
The difluorophenyl substitution pattern significantly influences the biological activity and potential therapeutic applications of this compound compared to others in its class.
Case Studies and Research Findings
-
Analgesic Activity Study :
- A study assessed the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain responses compared to control groups, suggesting its efficacy as an analgesic agent.
-
Anti-inflammatory Research :
- In vitro studies demonstrated that the compound inhibited pro-inflammatory cytokine production in macrophages, indicating its potential use in treating inflammatory conditions.
-
Molecular Docking Studies :
- Computational studies using molecular docking techniques have shown favorable binding interactions between the compound and target receptors involved in pain signaling pathways. These findings support further exploration into its pharmacodynamics.
Future Directions
Further research is essential to fully elucidate the mechanisms of action and therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : Conducting comprehensive animal studies to validate the findings from in vitro experiments.
- Binding Affinity Assays : Performing detailed assays to quantify the binding interactions with specific receptors.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
